4,7-dibromo-2H-isoindole-1,3-dione
CAS No.:
Cat. No.: VC18879792
Molecular Formula: C8H3Br2NO2
Molecular Weight: 304.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3Br2NO2 |
|---|---|
| Molecular Weight | 304.92 g/mol |
| IUPAC Name | 4,7-dibromoisoindole-1,3-dione |
| Standard InChI | InChI=1S/C8H3Br2NO2/c9-3-1-2-4(10)6-5(3)7(12)11-8(6)13/h1-2H,(H,11,12,13) |
| Standard InChI Key | UIKTUNJTQXTAQD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C(=C1Br)C(=O)NC2=O)Br |
Introduction
Structural and Chemical Identity
4,7-Dibromo-2H-isoindole-1,3-dione (CAS: 866767-16-0) belongs to the isoindole-1,3-dione family, which comprises fused bicyclic structures with two ketone groups. The compound’s IUPAC name derives from the substitution pattern: bromine atoms occupy the 4 and 7 positions of the isoindole ring, while the 2-position remains unsubstituted (denoted by "2H") . Its molecular structure is illustrated below:
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 305.93 g/mol | |
| Purity | 93% | |
| Appearance | Off-white to light yellow solid | |
| Solubility | Limited in polar solvents |
The bromine atoms enhance electrophilic reactivity, enabling participation in cross-coupling reactions and nucleophilic substitutions .
Synthesis and Manufacturing
The synthesis of 4,7-dibromo-2H-isoindole-1,3-dione typically involves bromination of a precursor isoindole-1,3-dione derivative. A common route starts with phthalic anhydride, which undergoes sequential bromination and cyclization.
Bromination of Phthalic Anhydride
Phthalic anhydride is treated with bromine in the presence of a Lewis acid catalyst (e.g., ) to yield 4,7-dibromophthalic anhydride. Subsequent reaction with ammonium hydroxide or an amine source generates the isoindole-1,3-dione core .
Reaction Scheme:
Purification and Characterization
The crude product is purified via recrystallization or column chromatography. Analytical techniques such as , , and mass spectrometry confirm the structure .
Applications in Pharmaceutical and Materials Science
Pharmaceutical Intermediates
The compound’s electron-deficient aromatic system facilitates its use in synthesizing kinase inhibitors and anticancer agents. For example, it serves as a precursor to imide-based drugs targeting proteasome pathways .
Organic Electronics
Brominated isoindole derivatives are employed in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their electron-transport properties. The bromine atoms enable further functionalization via Suzuki-Miyaura coupling .
Table 2: Representative Applications
| Application | Role | Reference |
|---|---|---|
| Anticancer Drug Design | Core scaffold for kinase inhibitors | |
| OLED Materials | Electron-transport layer component |
| Supplier | Location | Purity |
|---|---|---|
| Synthonix, Inc. | USA | 93% |
| Aladdin Scientific | USA | >90% |
Research and Development Trends
Recent patents highlight innovations in isoindole-1,3-dione chemistry, such as protected intermediates for combinatorial synthesis . Future directions include:
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Development of water-soluble derivatives for biomedical applications
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Integration into metal-organic frameworks (MOFs) for catalysis
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